molecular formula C25H19ClO4 B4886933 7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE

7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B4886933
M. Wt: 418.9 g/mol
InChI Key: XPYSXEZWXQYGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl group, a chromenone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl and chromenone intermediates. The biphenyl group can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the biphenyl or chromenone rings .

Mechanism of Action

The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and chromenone moieties can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

IUPAC Name

6-chloro-4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO4/c1-2-16-12-25(28)30-23-14-24(21(26)13-20(16)23)29-15-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYSXEZWXQYGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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